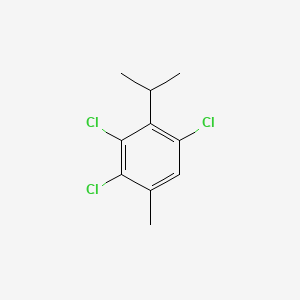
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-: is an aromatic compound with a complex structure. It consists of a benzene ring substituted with three chlorine atoms, one methyl group, and one isopropyl group. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- typically involves multiple steps, including halogenation and alkylation reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. The chlorination of the benzene ring can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming chlorinated benzoic acids or quinones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Dechlorinated aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on living organisms. Its interactions with biological macromolecules like proteins and DNA are of particular interest.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceuticals, especially those requiring chlorinated aromatic rings.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and alkyl groups influence the electron density of the benzene ring, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Comparison with Similar Compounds
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,3,5-trichloro-2-methoxy-
Comparison: Compared to its similar compounds, Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- has a unique substitution pattern that affects its chemical reactivity and physical properties. The presence of the isopropyl group introduces steric hindrance, influencing its behavior in chemical reactions. Additionally, the specific arrangement of chlorine atoms can lead to different electronic effects, making it distinct in its applications and reactivity.
Properties
CAS No. |
127440-94-2 |
|---|---|
Molecular Formula |
C10H11Cl3 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1,3,4-trichloro-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)8-7(11)4-6(3)9(12)10(8)13/h4-5H,1-3H3 |
InChI Key |
FFSAYYILAGYFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















